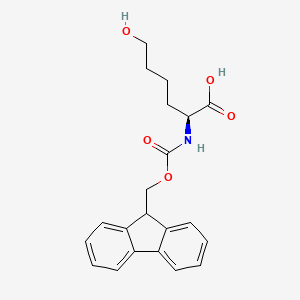
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O4 and its molecular weight is 368,42 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation of Synthetic Polymers
Compounds containing the 6-aminohexanoic acid moiety are involved in the degradation of synthetic polymers. Research has shown that enzymes from certain bacteria can degrade 6-aminohexanoate-containing oligomers, which are breakdown products of nylon, indicating potential applications in environmental bioremediation and recycling of synthetic polymers (Negoro et al., 1994).
Analytical Chemistry and Biochemical Studies
Hydroxycarboxylic acids, similar in structure to parts of the molecule , are key in analytical chemistry for the characterization of complex biological molecules. For instance, glycosyl inositol phosphoryl ceramides in plants and fungi have been studied using mass spectrometry, highlighting the importance of such compounds in understanding cellular structures and functions (Buré et al., 2014).
Drug Development and Medicinal Chemistry
The presence of amino and carboxylic acid functional groups is significant in drug development. Such compounds are pivotal in the synthesis of antimetastatic agents, where structural modifications can impart specific biological activities. The review by Liew et al. (2020) emphasizes the role of various functional groups, including amino and hydroxy groups, in designing drugs with antimigration and antiproliferation properties, relevant to cancer treatment (Liew et al., 2020).
Corrosion Inhibition
Quinoline derivatives, with structural similarities to the fluoren-9-yl moiety, serve as effective corrosion inhibitors. These compounds interact with metal surfaces to prevent corrosion, suggesting potential applications in materials science and engineering (Verma et al., 2020).
Nanotechnology and Chronic Disease Management
Carbonyl compounds, particularly reactive carbonyl species (RCS), are involved in various biological processes and pathologies. Understanding their effects on cellular components offers insights into chronic diseases like diabetes and cancer, suggesting potential therapeutic targets (Fuloria et al., 2020).
Mécanisme D'action
Target of Action
Fmoc-D-Lys-OH.HCl is primarily used as a protecting group for the amino acid D-Lysine . The Fmoc group protects the amine group of D-Lysine, preventing it from engaging in unwanted side reactions during peptide synthesis .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms a carbamate, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-D-Lys-OH.HCl plays a crucial role in the synthesis of peptides and proteins. It is widely used in Solid Phase Peptide Synthesis (SPPS), a method used to create peptides with specific sequences .
Result of Action
The primary result of Fmoc-D-Lys-OH.HCl’s action is the successful synthesis of peptides with specific sequences . By protecting the amine group of D-Lysine, it prevents unwanted side reactions, ensuring the correct sequence is obtained .
Action Environment
The action of Fmoc-D-Lys-OH.HCl is influenced by environmental factors. It is stable under normal temperatures but should be kept away from high temperatures, sunlight, and humid environments . During the deprotection process, the environment needs to be basic for the Fmoc group to be removed .
Propriétés
IUPAC Name |
(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMZFAIUUXYFGY-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














